Methyl 2,4-dinitrobenzoate
Overview
Description
Methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C8H6N2O6. It is an ester derived from 2,4-dinitrobenzoic acid and methanol. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Methyl 2,4-dinitrobenzoate, similar to its derivative Methyl 3,5-dinitrobenzoate, has been found to exhibit antifungal activity against strains of Candida albicans . The compound’s primary targets are likely to be key proteins or enzymes within the Candida albicans organism that are essential for its survival and proliferation .
Mode of Action
Studies on methyl 3,5-dinitrobenzoate suggest a multi-target antifungal mechanism of action . This means that the compound likely interacts with multiple targets within the Candida albicans organism, disrupting various cellular processes and leading to the inhibition of growth .
Biochemical Pathways
Candida albicans organism. For instance, it may disrupt the synthesis of key biomolecules or interfere with energy production, thereby inhibiting the growth and proliferation of the organism .
Result of Action
The primary result of this compound’s action is the inhibition of growth in Candida albicans strains . This is likely achieved through the disruption of multiple cellular processes within the organism, leading to a decrease in its ability to survive and proliferate .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 2,4-dinitrobenzoate have been studied in the context of nucleophilic substitution reactions . It has been found to interact with secondary cyclic amines such as piperidine, piperazine, morpholine, and thiomorpholine .
Cellular Effects
While specific cellular effects of this compound are not extensively documented, it’s known that similar compounds can have significant impacts on cellular processes . For instance, some derivatives of methyl dinitrobenzoate exhibit antimicrobial activity .
Molecular Mechanism
The molecular mechanism of this compound involves nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophilic carbon in the this compound molecule .
Temporal Effects in Laboratory Settings
The kinetics of its reactions with various amines have been studied .
Metabolic Pathways
Its reactions with various amines suggest that it may be involved in amine metabolism .
Subcellular Localization
The nature of its biochemical reactions suggests that it may interact with enzymes and other proteins in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4-dinitrobenzoate can be synthesized through the esterification of 2,4-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines attack the carbonyl carbon, leading to the formation of substituted products.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrobenzoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as piperidine, piperazine, morpholine, and thiomorpholine in solvents like methanol or benzene.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: Methyl 2,4-diaminobenzoate.
Hydrolysis: 2,4-dinitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various substituted benzoates.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2,4-dinitrobenzoate can be compared with other nitrobenzoate esters such as methyl 3,5-dinitrobenzoate and methyl 4-nitrobenzoate. While all these compounds share similar structural features, their reactivity and applications can vary significantly:
Methyl 3,5-dinitrobenzoate: This compound has nitro groups at the 3 and 5 positions, leading to different reactivity patterns and applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Methyl 4-nitrobenzoate: With a single nitro group at the 4 position, this compound is less reactive compared to this compound and is used in different industrial applications.
Properties
IUPAC Name |
methyl 2,4-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892586 | |
Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-17-6 | |
Record name | Benzoic acid, 2,4-diniro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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